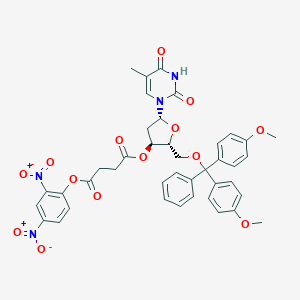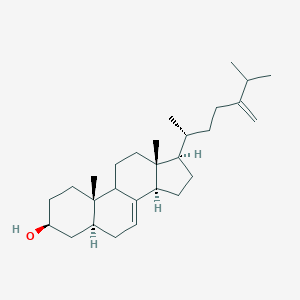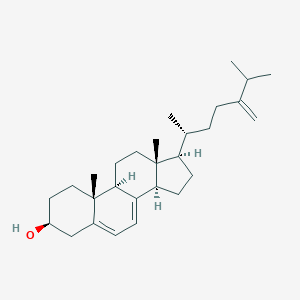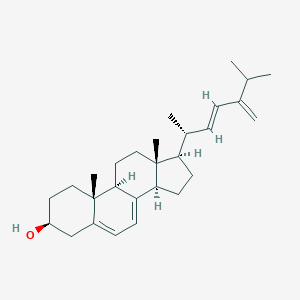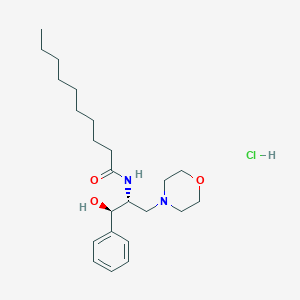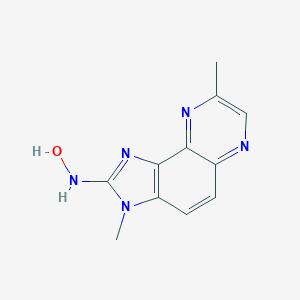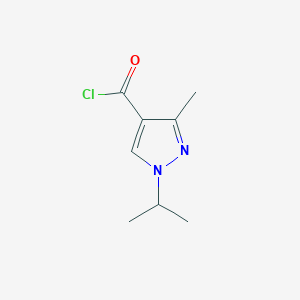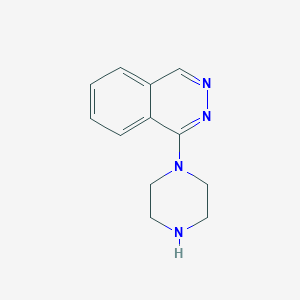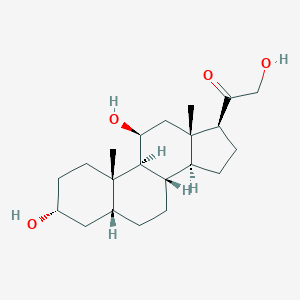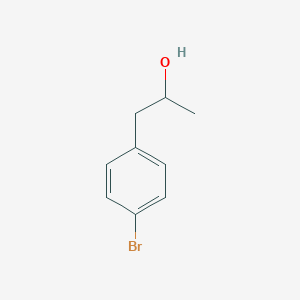
1-(4-Bromophenyl)-2-propanol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives related to 1-(4-Bromophenyl)-2-propanol involves several steps, including Friedel-Crafts acylation, α-bromination, and amination processes. These methods have been utilized to create compounds with potential as water-soluble photoinitiators and in other applications, indicating the versatility of the synthetic routes available for this class of compounds (Zeng Zhi-ming, 2003).
Molecular Structure Analysis
The molecular structure of (E)-1-(4-Bromophenyl)-3-(napthalen-2-yl)prop-2-en-1-one, a related chalcone structure, has been crystallized and analyzed, revealing a triclinic system with P-1 space group. Quantum chemical investigations have been employed to explore the structural and spectral properties, demonstrating the potential for detailed understanding of similar compounds' molecular structures (K. Thanigaimani et al., 2015).
Chemical Reactions and Properties
The chemical reactions involving 1-(4-Bromophenyl)-2-propanol derivatives have been explored through studies like the photodissociation dynamics of bromo-substituted propanols, providing insights into the C-Br bond dissociation and formation processes. These studies highlight the reactivity and interaction of bromophenyl compounds with light, which could be pertinent for understanding similar reactions in 1-(4-Bromophenyl)-2-propanol (Yogesh N. Indulkar et al., 2011).
Physical Properties Analysis
The physical properties of these compounds are characterized by various spectroscopic methods, including FTIR and NMR. The quantum chemical investigations further support the analysis of vibrational frequencies, chemical shifts, and structural properties, providing a comprehensive view of the physical aspects of these molecules (M. F. Zaini et al., 2018).
Chemical Properties Analysis
The chemical properties of 1-(4-Bromophenyl)-2-propanol derivatives are influenced by their molecular structure, as seen in the analysis of related compounds. The theoretical calculations and experimental data on geometrical parameters, vibrational frequencies, and chemical shifts reveal insights into the chemical behavior and interactions of these molecules. The study of such properties is crucial for the development of new materials and applications in various fields (Abdullah M. Asiri et al., 2016).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
1-(4-Bromophenyl)-2-propanol serves as a chemical intermediate in various synthetic pathways. It has been used in the synthesis of ω-(4-bromophenyl)alkanoic acids through a process involving hydroboration–thermal isomerization–oxidation. These acids and their esters are further transformed into boronates via cross-coupling reactions, highlighting its utility in organoborane chemistry (Zaidlewicz & Wolan, 2002).
Molecular Structure and Analysis
Research on compounds structurally related to 1-(4-Bromophenyl)-2-propanol has contributed to advancements in crystallography and molecular structure analysis. For instance, studies on (E)-3-(Anthracen-9-yl)-1-(4-bromophenyl)prop-2-en-1-one have provided insights into the planarity and dihedral angles in molecular structures, along with the formation of dimers through C—H⋯Br hydrogen bonds in crystal structures (Suwunwong et al., 2009).
Applications in Material Science
The compound and its derivatives have been explored for their potential in material science, such as in the synthesis of noncentrosymmetric donor-acceptor configure chalcone derivatives. These derivatives exhibit promising linear and nonlinear optical properties, making them suitable for use in semiconductor devices (Shkir et al., 2019).
Novel Compounds and Biological Activity
Research has also led to the synthesis of novel compounds with potential biological activities. For example, a study on the synthesis of new derivatives of 3-(2-bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones has expanded the range of bromophenyl-based compounds, potentially opening avenues for the development of new medications (Safonov & Nevmyvaka, 2020).
Antifungal and Antimicrobial Properties
Some derivatives of 1-(4-Bromophenyl)-2-propanol exhibit significant antifungal and antimicrobial properties. Research has identified compounds with broad-spectrum in vitro activity against pathogenic yeasts and molds, including Aspergillus spp., highlighting the potential for developing new antimicrobial agents (Buchta et al., 2004).
Safety And Hazards
This would involve studying the toxicity of the compound, its flammability, any precautions that need to be taken while handling it, etc.
Orientations Futures
This would involve a discussion of what further research could be done with this compound. Are there any potential applications that haven’t been explored yet?
I hope this gives you a general idea of how such an analysis would be conducted. If you have any more questions, feel free to ask!
Propriétés
IUPAC Name |
1-(4-bromophenyl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-7(11)6-8-2-4-9(10)5-3-8/h2-5,7,11H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTJSRXRFTTYPFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)propan-2-ol | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

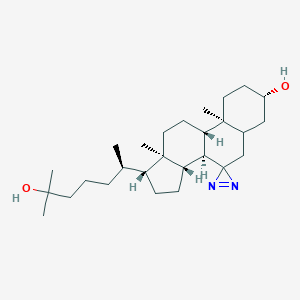
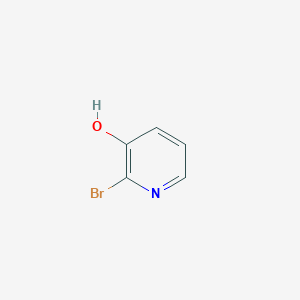
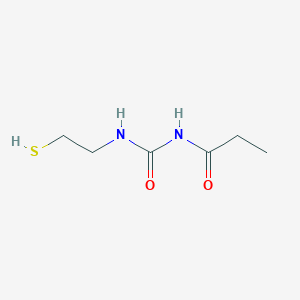
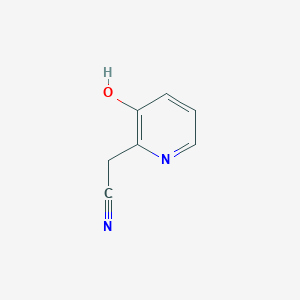
![5,6,7,8-Tetrahydro-1H-naphtho[2,3-d]imidazol-2(3H)-one](/img/structure/B45605.png)
